molecular formula C23H27ClN4O B11360088 4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11360088
M. Wt: 410.9 g/mol
InChI Key: AQHORLJTOMVWFE-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodiazole Ring: The benzodiazole ring is introduced through cyclization reactions involving ortho-diamines and carboxylic acids.

    Coupling Reactions: The piperidine and benzodiazole moieties are coupled using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.

    Benzodiazole Derivatives: Compounds like benzimidazole and quinoline derivatives share structural similarities and are known for their pharmacological properties.

Uniqueness

4-CHLORO-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE stands out due to its unique combination of the piperidine and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C23H27ClN4O

Molecular Weight

410.9 g/mol

IUPAC Name

4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H27ClN4O/c1-2-12-28-21-11-10-19(25-23(29)17-6-8-18(24)9-7-17)15-20(21)26-22(28)16-27-13-4-3-5-14-27/h6-11,15H,2-5,12-14,16H2,1H3,(H,25,29)

InChI Key

AQHORLJTOMVWFE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCCCC4

Origin of Product

United States

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